6-Bromo-7-chloro-3H-2-benzofuran-1-one
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Overview
Description
6-Bromo-7-chloro-3H-2-benzofuran-1-one is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and chlorine substituents at the 6th and 7th positions, respectively. It is a white to light yellow solid that is soluble in organic solvents like ethanol, ether, and dichloromethane .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been found to interact with their targets, leading to changes that result in their biological activities . For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran derivatives have been found to affect various biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .
Action Environment
Such factors can significantly impact the effectiveness of benzofuran derivatives .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Bromo-7-chloro-3H-2-benzofuran-1-one are not fully understood due to the limited availability of research data. Benzofuran compounds, to which this compound belongs, have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions often involve binding to these biomolecules, potentially influencing their function and the biochemical reactions they are involved in .
Cellular Effects
The cellular effects of this compound are currently unknown due to the lack of specific research on this compound. Benzofuran compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-7-chloro-3H-2-benzofuran-1-one involves the bromination of benzofuran. The reaction typically takes place in an organic solvent, and the product is purified through crystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product isolation is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-3H-2-benzofuran-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-7-chloro-3H-2-benzofuran-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials for electronic devices and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3H-isobenzofuran-1-one: Similar in structure but lacks the chlorine substituent.
7-Bromo-5-chloroisobenzofuran-1(3H)-one: Another closely related compound with different substitution patterns.
Uniqueness
6-Bromo-7-chloro-3H-2-benzofuran-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-7-chloro-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClO2/c9-5-2-1-4-3-12-8(11)6(4)7(5)10/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXJROJBIVKCEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=C(C=C2)Br)Cl)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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